(1H-indol-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-2-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(17-12-14-4-1-2-5-16(14)19-17)21-8-3-7-20(9-10-21)15-6-11-23-13-15/h1-2,4-5,12,15,19H,3,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLNHWUQZJBETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1H-indol-2-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a novel indole derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. Indole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The structure of the compound can be broken down into two main components:
- Indole moiety : This aromatic heterocyclic structure is known for its role in various biological activities.
- Tetrahydrothiophen moiety : This component contributes to the compound's unique properties and may enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, a study on various indole derivatives demonstrated significant cytotoxic effects against cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values for some derivatives were reported as low as 0.5 μM, indicating potent activity against these cell lines .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| (1H-indol-2-yl)(...) | HCT-116 | 0.92 |
| 2-(thiophen-2-yl)-1H-indole | MCF-7 | 0.55 |
| 3-indolylmethylene derivatives | Various | 0.5 - 3.3 |
The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, a critical process in cell division .
Anti-inflammatory Activity
Indole derivatives have also been studied for their anti-inflammatory properties. Research indicates that certain modifications to the indole structure can enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α .
Antimicrobial Activity
Indoles are recognized for their antimicrobial properties as well. A recent investigation showed that specific indole derivatives exhibited considerable antibacterial activity against various strains, with some compounds achieving an IC50 between 5 and 6 μg/ml .
Case Studies
-
Study on Indole Derivatives Against Cancer
A comprehensive evaluation was conducted on a series of newly synthesized indole derivatives for their anticancer properties. The study focused on cell cycle analysis and mechanisms of action, revealing that several compounds significantly inhibited cancer cell proliferation while sparing normal epithelial cells . -
Mechanistic Insights
Another study explored the interaction of indole derivatives with cellular pathways involved in apoptosis and cell cycle regulation. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Comparison with Similar Compounds
Structural Analogs in the Indole-Diazepane Methanone Family
Key analogs identified in the evidence include:
(1H-Indol-3-yl)(4-Methyl-1,4-diazepan-1-yl)methanone (CAS 1154109-65-5)
- Structure : Similar backbone but differs in the indole substitution position (3-yl vs. 2-yl) and the diazepane substituent (methyl vs. tetrahydrothiophen-3-yl) .
- Molecular Weight : 257.33 g/mol (C₁₅H₁₉N₃O) vs. ~327.45 g/mol (estimated for the target compound, C₁₇H₂₀N₃OS).
- Key Differences :
(4-(1H-Indol-3-yl)-3-Methoxyphenyl)(4-Methyl-1,4-diazepan-1-yl)methanone (13c)
- Structure: Features a methoxy-substituted phenyl ring between the indole and diazepane, unlike the direct methanone bridge in the target compound .
Analogs with Heterocyclic Modifications
(1-Benzoyl-1H-Indol-3-yl)(Thiazol-2-yl)methanone (10)
- Structure : Replaces the diazepane with a thiazole ring and adds a benzoyl group to the indole nitrogen .
- Synthesis Yield : 82% via acylation, suggesting efficient coupling of bulky substituents .
- Comparison : The diazepane ring in the target compound offers conformational flexibility, which may improve solubility compared to rigid thiazole-containing analogs.
{4-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-1,4-Diazepan-1-Yl}(2-Thienyl)Methanone
- Structure: Substitutes the indole with a thienyl group and adds a hydroxy-phenoxypropyl side chain to the diazepane .
- Functional Implications : The hydrophilic side chain may enhance water solubility, whereas the target compound’s tetrahydrothiophen group likely increases membrane permeability .
Physicochemical Properties
Pharmacological Potential
- Receptor Targeting : Diazepane-indole hybrids (e.g., 13c) show affinity for neuroreceptors like V1a vasopressin receptors . The tetrahydrothiophen substituent in the target compound may modulate selectivity for similar targets.
- Antitumor Activity: Analogs such as (4-Hydroxyphenyl)[5-substituted-1,3,4-thiadiazol-3-yl]methanone demonstrate antitumor activity, suggesting the indole-diazepane scaffold could be explored in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
